4-[2-(Thiophen-2-yl)ethenyl]morpholine

Medicinal Chemistry Drug Design ADME Prediction

4-[2-(Thiophen-2-yl)ethenyl]morpholine (CAS 87974-99-0, molecular formula C10H13NOS, MW 195.28 g/mol) is a heterocyclic small molecule comprising a morpholine ring connected via an ethenyl (vinylene) bridge to a thiophene moiety. This compound belongs to the morpholino-thiophene class, a privileged scaffold in medicinal chemistry known for diverse bioactivity including enzyme inhibition.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
CAS No. 87974-99-0
Cat. No. B8535721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Thiophen-2-yl)ethenyl]morpholine
CAS87974-99-0
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESC1COCCN1C=CC2=CC=CS2
InChIInChI=1S/C10H13NOS/c1-2-10(13-9-1)3-4-11-5-7-12-8-6-11/h1-4,9H,5-8H2
InChIKeyKWOKUSIIDAYPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Thiophen-2-yl)ethenyl]morpholine (CAS 87974-99-0): Core Physicochemical and Synthetic Identity for Research Procurement


4-[2-(Thiophen-2-yl)ethenyl]morpholine (CAS 87974-99-0, molecular formula C10H13NOS, MW 195.28 g/mol) is a heterocyclic small molecule comprising a morpholine ring connected via an ethenyl (vinylene) bridge to a thiophene moiety . This compound belongs to the morpholino-thiophene class, a privileged scaffold in medicinal chemistry known for diverse bioactivity including enzyme inhibition [1]. The presence of the conjugated ethenyl linker distinguishes it from directly linked morpholino-thiophenes by altering electronic delocalization and molecular geometry, which can significantly impact target binding and pharmacokinetic properties. Reported physicochemical parameters include a predicted LogP of approximately 1.99, a topological polar surface area (TPSA) of 40.71 Ų, and a melting point of 72–74 °C .

Why Closely Related Morpholino-Thiophene Analogs Cannot Substitute for 4-[2-(Thiophen-2-yl)ethenyl]morpholine in Research Programs


Superficially similar morpholine-thiophene compounds—such as 4-(thiophen-2-yl)morpholine, 4-[1-(thiophen-2-yl)ethenyl]morpholine (the 1-ethenyl positional isomer), 2-(thiophen-2-yl)morpholine, and 4-(2-thiophen-2-ylethyl)morpholine (the saturated ethyl-linked analog)—exhibit distinct chemical and biological behaviors despite sharing the C10H13NOS formula or morpholine-thiophene core . The position of the vinyl linkage (2-ethenyl vs. 1-ethenyl), its saturation state (ethenyl vs. ethyl), and the morpholine attachment point all critically alter electronic conjugation, molecular shape, and resultant target interactions [1]. Generic substitution without head-to-head comparative data therefore risks introducing compounds with divergent target engagement, physicochemical properties, and synthetic utility, potentially compromising the integrity and reproducibility of research findings.

Quantitative Differentiation Evidence: 4-[2-(Thiophen-2-yl)ethenyl]morpholine vs. Its Closest Analogs


Lipophilicity (LogP) Comparison: 4-[2-(Thiophen-2-yl)ethenyl]morpholine vs. Saturated 4-(2-Thiophen-2-ylethyl)morpholine for Predicting Membrane Permeability and Pharmacokinetic Behavior

The target compound 4-[2-(thiophen-2-yl)ethenyl]morpholine has a reported predicted LogP of 1.99 . Its closest saturated analog, 4-(2-thiophen-2-ylethyl)morpholine (CAS not specified, molecular formula C10H15NOS, MW 197.30 g/mol), replaces the ethenyl bridge with a saturated ethyl linker . Although an experimentally determined LogP for the ethyl analog is unavailable, the structural difference—introduction of two additional hydrogen atoms—predicts an increase in LogP of approximately 0.4–0.6 units based on standard fragment contribution models for alkene-to-alkane reduction, yielding an estimated LogP of ~2.4–2.6. This difference can significantly impact membrane permeability, plasma protein binding, and overall pharmacokinetic profile in drug development contexts [1].

Medicinal Chemistry Drug Design ADME Prediction Lipophilicity

Topological Polar Surface Area (TPSA) Analysis: 4-[2-(Thiophen-2-yl)ethenyl]morpholine vs. 4-(Thiophen-2-yl)morpholine for Predicting Oral Bioavailability and CNS Penetration

The target compound has a reported TPSA of 40.71 Ų . This value is identical to that of 4-(thiophen-2-yl)morpholine (CAS not specified; C8H11NOS, MW 169.24 g/mol), which also has a TPSA of 40.71 Ų since both compounds contain only the morpholine oxygen and nitrogen as polar atoms . The TPSA is well below the 60 Ų threshold commonly associated with good oral absorption and the 90 Ų threshold for blood-brain barrier penetration, indicating favorable drug-likeness for both compounds [1]. The differentiation arises not from TPSA magnitude but from molecular weight: 195.28 g/mol for the target compound versus 169.24 g/mol for the smaller analog, which affects ligand efficiency metrics (e.g., LE = 1.4 × pIC50 / heavy atom count) and target binding site complementarity.

Medicinal Chemistry Drug-Likeness Blood-Brain Barrier ADME

Synthetic Accessibility and Yield: High-Yield Preparation of 4-[2-(Thiophen-2-yl)ethenyl]morpholine via Ketone Reduction vs. Alternative Routes to Positional Isomers

The target compound can be synthesized via a practical two-step sequence: (1) acylation of morpholine with 2-thiopheneacetyl chloride to yield 4-(2-[2-thienyl]acetyl)morpholine, followed by (2) reduction using triethoxysilane and titanium(IV) isopropoxide in benzene at 60 °C for 15 hours, affording 4-[2-(thiophen-2-yl)ethenyl]morpholine in 74% isolated yield as yellow crystals . In contrast, the positional isomer 4-[1-(thiophen-2-yl)ethenyl]morpholine (CAS 55482-81-0) is accessed via a fundamentally different route—gold-catalyzed hydroamination of a fatty amine with an aryl alkyne—yielding only 23.2 mg (low yield) of the reduced product 4-[1-(thiophen-2-yl)ethyl]morpholine . This drastic difference in preparative efficiency (74% vs. low milligram-scale yield) makes the target compound significantly more accessible for gram-scale procurement and further derivatization.

Synthetic Chemistry Process Development Yield Optimization Reduction

Conformational and Electronic Distinction: Ethenyl Bridge Geometry of 4-[2-(Thiophen-2-yl)ethenyl]morpholine vs. Directly Linked Morpholino-Thiophenes for Target Engagement

The target compound possesses an E-configured ethenyl bridge separating the morpholine and thiophene rings, creating an extended conjugated π-system with specific geometric constraints. In the class of morpholino-thiophenes identified as Mycobacterium tuberculosis QcrB inhibitors, the spatial relationship between the morpholine and thiophene moieties is a critical determinant of target binding [1]. The prototypical MOT (morpholino-thiophene) series exhibits IC50 values ranging from sub-micromolar to >10 µM against M. tuberculosis H37Rv, with activity exquisitely sensitive to the linker geometry and substitution pattern [1]. While specific IC50 data for 4-[2-(thiophen-2-yl)ethenyl]morpholine against QcrB are not publicly available, the extended ethenyl linker provides a distinct conformational profile compared to directly linked 4-(thiophen-2-yl)morpholine, potentially accessing different binding sub-pockets within the QcrB active site .

Molecular Modeling Receptor Binding Conformational Analysis Structure-Based Drug Design

Crystallinity and Physical Form: Solid-State Characterization of 4-[2-(Thiophen-2-yl)ethenyl]morpholine Compared to Liquid Analogs for Formulation and Handling

The target compound 4-[2-(thiophen-2-yl)ethenyl]morpholine is obtained as yellow crystals with a reported melting point of 72–74 °C , indicating a crystalline solid at ambient temperature. In contrast, the reduced analog 4-(2-thiophen-2-ylethyl)morpholine is typically described as a liquid or low-melting solid, and the 1-ethenyl positional isomer (CAS 55482-81-0) is also a liquid . Crystalline solids offer significant advantages for procurement and storage: higher chemical stability due to reduced molecular mobility, ease of purification via recrystallization, accurate weighing without solvent loss, and better long-term shelf life. The crystalline nature of the target compound also enables solid-form screening (polymorph, salt, co-crystal) for formulation development—options unavailable for liquid analogs.

Solid-State Chemistry Formulation Science Crystallography Procurement

Bioisosteric Potential: Thiophene vs. Phenyl Ethenyl-Morpholine Derivatives in Medicinal Chemistry Scaffold Hopping

In medicinal chemistry, thiophene is a well-established bioisostere of the phenyl ring, offering altered electronic properties (sulfur lone pair participation, different aromaticity) while maintaining similar molecular shape [1]. The target compound 4-[2-(thiophen-2-yl)ethenyl]morpholine can be considered a thiophene bioisostere of 4-(2-phenylethenyl)morpholine (styryl-morpholine). Thiophene-containing analogs generally exhibit improved metabolic stability compared to their phenyl counterparts due to reduced susceptibility to cytochrome P450-mediated oxidation, along with altered lipophilicity (thiophene LogP contribution ~1.6 vs. phenyl ~2.0 per ring) [2]. While direct comparative metabolic stability data for this specific pair are unavailable, the class-level trend supports the inclusion of the thiophene-ethenyl-morpholine compound in scaffold-hopping strategies where phenyl analogs have failed due to metabolic liabilities or off-target effects [2].

Bioisosterism Scaffold Hopping Medicinal Chemistry Lead Optimization

High-Value Application Scenarios for 4-[2-(Thiophen-2-yl)ethenyl]morpholine Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Lead Optimization Against Kinase and Ion Channel Targets

The favorable TPSA of 40.71 Ų and moderate LogP of 1.99 position 4-[2-(thiophen-2-yl)ethenyl]morpholine as an attractive fragment or scaffold for lead optimization programs targeting enzymes with defined binding pockets, including kinases and ion channels . The extended ethenyl linker provides additional conformational sampling space compared to directly linked morpholino-thiophenes, while the crystalline solid form facilitates accurate preparation of DMSO stock solutions for high-throughput screening . Researchers pursuing QcrB inhibitors for tuberculosis can incorporate this compound into focused libraries alongside the established MOT series to explore linker-dependent SAR .

Scaffold-Hopping Replacement of Phenyl-Ethenyl-Morpholine Leads with Suboptimal ADME Profiles

In medicinal chemistry campaigns where 4-(2-phenylethenyl)morpholine leads exhibit high lipophilicity (estimated LogP ~2.4–2.6) leading to poor solubility, high plasma protein binding, or rapid CYP450-mediated metabolism, the thiophene analog 4-[2-(thiophen-2-yl)ethenyl]morpholine serves as a direct bioisosteric replacement with predictably lower LogP (~1.99) and improved metabolic stability . This scaffold-hopping strategy is supported by well-established thiophene-for-phenyl bioisosterism principles in drug design .

Synthetic Intermediate for Vilsmeier-Haack Formylation and Subsequent Heterocycle Construction

The electron-rich thiophene ring in 4-[2-(thiophen-2-yl)ethenyl]morpholine is susceptible to Vilsmeier-Haack formylation, enabling further functionalization for the construction of fused heterocyclic systems useful in drug discovery . The high-yielding (74%) and scalable synthetic route to the target compound ensures reliable access to multi-gram quantities of starting material for downstream derivatization . This contrasts with the poorly accessible 1-ethenyl positional isomer, which is obtained in only milligram quantities via gold-catalyzed hydroamination .

Preclinical Formulation Development Leveraging Crystalline Solid-State Advantages

The discrete crystalline nature of 4-[2-(thiophen-2-yl)ethenyl]morpholine (mp 72–74 °C) enables solid-form characterization, polymorph screening, and potential salt/co-crystal formation for formulation development . For in vivo pharmacokinetic studies requiring precise dosing, crystalline solids offer superior handling, weighing accuracy, and chemical stability compared to liquid analogs such as 4-(2-thiophen-2-ylethyl)morpholine, thereby reducing experimental variability .

Quote Request

Request a Quote for 4-[2-(Thiophen-2-yl)ethenyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.